2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-2-oxo-N-propylacetamide
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Overview
Description
Preparation Methods
The synthesis of 1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE typically involves the reaction of 2,3-dichlorobenzaldehyde with hydrazinecarboxamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinecarbonyl group.
Scientific Research Applications
1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE can be compared with similar compounds such as:
1-{N’-[(1E)-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}-N-(4-phenoxyphenyl)formamide: This compound shares a similar hydrazinecarbonyl structure but differs in the substituents attached to the core structure.
N-[(1Z)-1-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}-2-[4-(dimethylamino)phenyl]eth-1-en-1-yl]benzamide: Another related compound with variations in the phenyl and hydrazinecarbonyl groups.
Properties
Molecular Formula |
C12H13Cl2N3O2 |
---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-propyloxamide |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-2-6-15-11(18)12(19)17-16-7-8-4-3-5-9(13)10(8)14/h3-5,7H,2,6H2,1H3,(H,15,18)(H,17,19)/b16-7+ |
InChI Key |
UEULTMWZYYSYQI-FRKPEAEDSA-N |
Isomeric SMILES |
CCCNC(=O)C(=O)N/N=C/C1=C(C(=CC=C1)Cl)Cl |
Canonical SMILES |
CCCNC(=O)C(=O)NN=CC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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